Cas no 5444-86-0 (Phenol,2-[2-(4-pyridinyl)-1-buten-1-yl]-)
![Phenol,2-[2-(4-pyridinyl)-1-buten-1-yl]- structure](https://nl.kuujia.com/scimg/cas/5444-86-0x500.png)
5444-86-0 structure
Productnaam:Phenol,2-[2-(4-pyridinyl)-1-buten-1-yl]-
Phenol,2-[2-(4-pyridinyl)-1-buten-1-yl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,2-[2-(4-pyridinyl)-1-buten-1-yl]-
- (6E)-6-[2-(1H-pyridin-4-ylidene)butylidene]cyclohexa-2,4-dien-1-one
- HMS3086D07
- MLS002638682
- 2-[2-(4-Pyridinyl)-1-butenyl]phenol
- 5444-86-0
- CHEBI:79563
- NSC19210
- Q27148675
- NSC-19210
- DTXSID00421372
-
- Inchi: InChI=1S/C15H15NO/c1-2-12(13-7-9-16-10-8-13)11-14-5-3-4-6-15(14)17/h3-11,17H,2H2,1H3/b12-11+
- InChI-sleutel: BHNJIESAHPLLFU-VAWYXSNFSA-N
- LACHT: CCC(=CC1=CC=CC=C1O)C2=CC=NC=C2
Berekende eigenschappen
- Exacte massa: 225.11500
- Monoisotopische massa: 225.115
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 485
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.1A^2
- XLogP3: 3.8
Experimentele eigenschappen
- Dichtheid: 1.169
- Kookpunt: 411°C at 760 mmHg
- Vlampunt: 163.5°C
- Brekindex: 1.65
- PSA: 33.12000
- LogboekP: 3.73780
Phenol,2-[2-(4-pyridinyl)-1-buten-1-yl]- Gerelateerde literatuur
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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